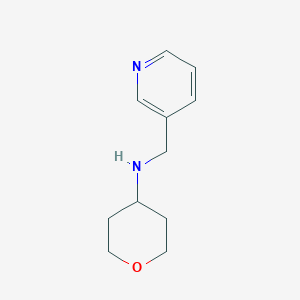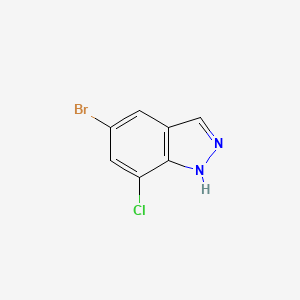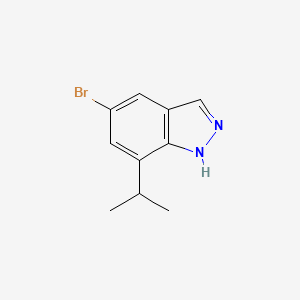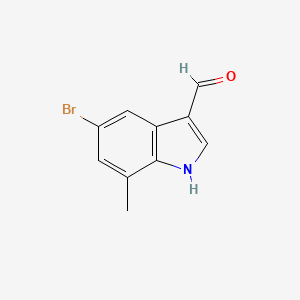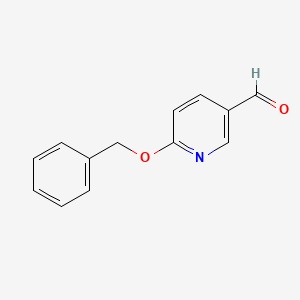
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone
Übersicht
Beschreibung
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is an organic compound with a molecular formula of C12H15BrO3. This compound is characterized by the presence of a bromopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone typically involves the reaction of 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-bromopropoxy-3-methoxybenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield products like 1-(4-(3-azidopropoxy)-3-methoxyphenyl)ethanone.
- Oxidation reactions yield products like 1-(4-(3-bromopropoxy)-3-methoxybenzaldehyde).
- Reduction reactions yield products like 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(3-Bromopropoxy)-3-methylphenyl)ethanone
- 1-(4-(3-Bromopropoxy)-3-chlorophenyl)ethanone
- 1-(4-(3-Bromopropoxy)-3-hydroxyphenyl)ethanone
Comparison: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSKLNYXVTSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593433 | |
| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-49-6 | |
| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in the synthesis of iloperidone?
A1: this compound (compound 7 in the study) serves as a crucial alkylating agent in the synthesis of iloperidone []. It reacts with the key intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime (compound 2) in a crucial alkylation step. This reaction is followed by a cyclization, ultimately leading to the formation of iloperidone. The researchers were able to synthesize compound 7 with a high purity of 99.0%, contributing to the overall efficiency and yield of the iloperidone synthesis.
Q2: The study highlights the use of methyl isopropyl ketone (MIPK) as a solvent. What are the advantages of using MIPK in this specific step of the synthesis?
A2: The study emphasizes that MIPK is a low-toxicity Class IV solvent []. Utilizing such a solvent in the alkylation and cyclization steps involving this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This choice of solvent demonstrates the researchers' efforts towards developing a safer and environmentally responsible synthetic route for iloperidone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



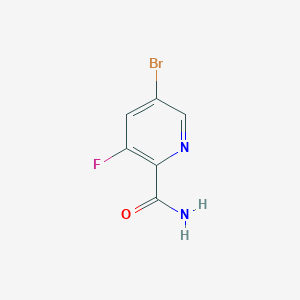
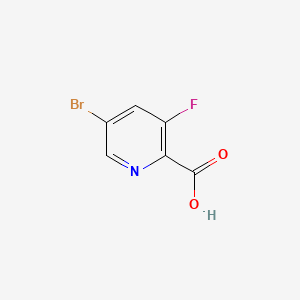
![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)
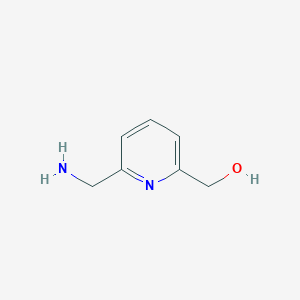
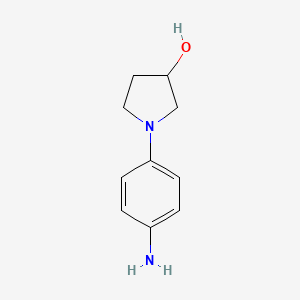
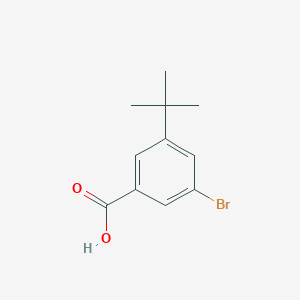
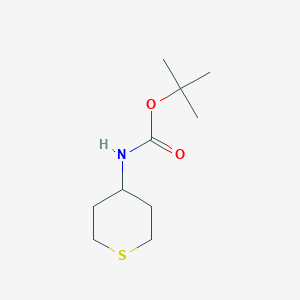
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
